Tetrahexylammonium hydroxide
Description
Historical Context and Evolution of Research on Quaternary Ammonium (B1175870) Hydroxides
Quaternary ammonium compounds (QACs) represent a significant class of chemicals that have been the subject of scientific research for over a century. nih.gov The initial exploration into these compounds began in the early 20th century, with researchers like Jacobs and his colleagues publishing papers in 1916 that described the antimicrobial properties of a range of synthesized QACs. environex.net.au A pivotal moment in the research history came in the 1930s when Domagk reported on the enhanced antimicrobial activity of QACs when a long-chain alkyl group was attached to the quaternary nitrogen atom. environex.net.aunih.gov This discovery laid the groundwork for the development and subsequent classification of QACs into various "generations," each marking an evolution in efficacy and application. bioguardhygiene.in
The first-generation QACs, such as Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC), were foundational. bioguardhygiene.in Over time, research led to the development of second, third, fourth, and fifth generations, which often involved mixtures of different QACs to enhance germicidal performance and tolerance to environmental conditions like hard water and organic loads. bioguardhygiene.in The evolution continues with sixth-generation polymeric QACs and seventh-generation mixtures of bis-QACs with polymeric QACs, aimed at increasing efficacy while reducing toxicity. bioguardhygiene.in
Within the broader category of QACs, quaternary ammonium hydroxides have carved out a crucial niche in organic chemistry and materials science. These compounds are recognized as strong bases and versatile reagents. tcichemicals.comguidechem.com Research dating back to at least 1927 has investigated the decomposition and reactivity of quaternary ammonium hydroxides. acs.org Compounds such as Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), Tetraethylammonium (B1195904) hydroxide (TEAH), and Tetrabutylammonium (B224687) hydroxide (TBAOH) are widely utilized. tcichemicals.com TMAH, for instance, is used as a base catalyst and an etchant in the electronics industry. tcichemicals.comajol.info TEAH and TBAOH are known for their roles as phase-transfer catalysts, ion-pair reagents, and as structure-directing agents or templates in the synthesis of zeolites and molecular sieves. tcichemicals.comguidechem.comwikipedia.org The versatility of these hydroxides stems from their ability to function in various chemical transformations, including alkylation, elimination, and condensation reactions. guidechem.com
Significance in Modern Chemical Research
Tetrahexylammonium (B1222370) hydroxide continues the legacy of quaternary ammonium hydroxides, serving as a specialized reagent in several advanced research areas. Its primary function is as a phase-transfer reagent, facilitating reactions between reactants located in different immiscible phases, a common challenge in organic synthesis. sigmaaldrich.comchemkente.com The lipophilic nature of the six-carbon (hexyl) chains attached to the nitrogen atom enhances its solubility in organic solvents, making it an effective catalyst for such systems. chemkente.com
In the field of materials science and green chemistry, Tetrahexylammonium hydroxide has demonstrated significant utility. It is employed as an alkali-free gelling agent in the preparation of amorphous microporous silica-alumina, materials with important catalytic and separation applications. sigmaaldrich.com Furthermore, its role extends to the synthesis of novel ionic liquids. Specifically, it has been used to create β-D-xyloside- and β-D-xylobioside-based ionic liquids that incorporate the tetrahexylammonium cation. sigmaaldrich.com Another notable application is in the development of materials for carbon capture technologies; it is used to synthesize tetrahexylammonium prolinate, which shows promise as a component in solid-supported ionic liquid phase (SILP) systems designed for CO2 absorption. sigmaaldrich.com
The properties of this compound make it a valuable tool for chemists. It is typically supplied as a solution in water, with concentrations around 40%. sigmaaldrich.com
Properties of this compound
| Property | Value |
|---|---|
| Linear Formula | [CH₃(CH₂)₅]₄N(OH) |
| Molecular Weight | 371.68 g/mol |
| Form | Solution |
| Concentration | ~40% in H₂O |
| Functional Group | Amine |
| InChI Key | JCJNUSDBRRKQPC-UHFFFAOYSA-M |
Table generated from data available in search results. sigmaaldrich.com
Applications of Various Quaternary Ammonium Hydroxides
| Compound | Key Applications |
|---|---|
| Tetramethylammonium hydroxide (TMAH) | Base catalyst, Methyl esterification agent, Surface cleaner, Etching agent. tcichemicals.comajol.info |
| Tetraethylammonium hydroxide (TEAH) | Base catalyst, Ion-pair reagent, Raw material for zeolite synthesis. tcichemicals.comwikipedia.org |
| Tetrabutylammonium hydroxide (TBAOH) | Strong base, Phase-transfer catalyst, Polymerization catalyst, Molecular sieve template. tcichemicals.comguidechem.com |
| This compound | Phase-transfer reagent, Gelling agent for silica-alumina, Synthesis of ionic liquids and CO₂ absorbers. sigmaaldrich.com |
Table generated from data available in search results.
Structure
2D Structure
Properties
IUPAC Name |
tetrahexylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNUSDBRRKQPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553963 | |
| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17756-56-8 | |
| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Tetrahexylammonium Hydroxide Reactivity
Fundamental Principles of Hydroxide (B78521) Ion Activity in Diverse Media
The reactivity of tetrahexylammonium (B1222370) hydroxide is fundamentally tied to the behavior of the hydroxide ion (OH⁻) itself, particularly its activity in multiphasic systems. Understanding this behavior is crucial to comprehending its role as a catalyst.
Hydroxide Ion Adsorption at Interfaces
There is substantial evidence indicating that hydroxide ions have a natural propensity to accumulate at the interface between water and low-dielectric media, such as air or hydrophobic organic solvents. acs.orgmdpi.com This phenomenon is not merely a passive distribution but an active adsorption driven by specific thermodynamic factors.
Experimental and theoretical studies have quantified the energetics of this adsorption. Using second-harmonic generation spectroscopy, the adsorption free energy of hydroxide at a water-oil interface was determined to be approximately -8.3 kcal mol⁻¹, which is equivalent to 14 kBT. mdpi.com Calorimetric measurements breaking an oil-in-water emulsion yielded a heat of adsorption of 28.4 kBT, in good agreement with theoretical predictions of 16–20 kBT from fluctuation/correlation models. mdpi.com
This adsorption leads to the interface acquiring a negative charge at neutral pH. acs.org The surface becomes basic, a state that is only neutralized upon the addition of acid to a pH of 2-4. acs.org Ab initio molecular dynamics (AIMD) simulations support these findings, showing that a more stable, hypercoordinated solvation structure for the hydroxide ion forms at the interface, effectively attracting it there relative to its counterion. aps.org
Interactive Table: Thermodynamic Parameters of Hydroxide Ion Adsorption
| Parameter | Value | Method | Source |
| Adsorption Free Energy | -8.3 kcal mol⁻¹ (14 kBT) | Second-Harmonic Generation | mdpi.com |
| Heat of Adsorption | 28.4 kBT | Calorimetry | mdpi.com |
| Theoretical Heat of Adsorption | 16–20 kBT | Fluctuation/Correlation Model | mdpi.com |
Role in Phase Transfer Catalysis Mechanisms
In biphasic systems, tetrahexylammonium hydroxide acts as a phase transfer catalyst (PTC), facilitating reactions between reactants located in immiscible aqueous and organic phases. dalalinstitute.com Its large, lipophilic tetrahexylammonium cation (Q⁺) is key to this function, enabling the transport of the reactive hydroxide anion from the aqueous phase to the organic phase where the substrate resides. dalalinstitute.comrsc.org
Hydroxide Ion Extraction Dynamics in Biphasic Systems
The transfer of the highly hydrophilic hydroxide ion into a nonpolar organic phase is an energetically unfavorable process due to the ion's high hydration energy. mdpi.comhuji.ac.il The primary role of the tetrahexylammonium cation is to overcome this barrier. It pairs with the hydroxide ion to form a lipophilic ion pair, [Q⁺OH⁻], which is sufficiently soluble in the organic medium. huji.ac.il
The efficiency of this extraction is governed by a complex equilibrium that depends on several factors:
Lipophilicity of the Cation: Larger, more lipophilic quaternary ammonium (B1175870) cations are more effective at extracting hydroxide ions. Studies comparing different tetraalkylammonium salts show that extraction efficiency generally increases with the size of the alkyl chains, with tetrahexylammonium being a potent extractor. huji.ac.il
Aqueous Base Concentration: The concentration of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the aqueous phase is critical. Higher concentrations increase the driving force for hydroxide extraction. huji.ac.ilcore.ac.uk
Nature of the Counterion: The extraction of hydroxide is a competitive process. If the catalyst is initially present as a salt with another anion (e.g., tetrahexylammonium bromide), there is a competition between the hydroxide and the bromide for pairing with the cation. huji.ac.il Due to the high lipophilicity of anions like bromide, the extraction constant for hydroxide can be significantly reduced. huji.ac.il
Dehmlow noted a leveling-off of hydroxide ion extraction with tetrahexylammonium in a benzene/50% NaOH system, suggesting a saturation point. huji.ac.il However, in the presence of the more lipophilic bromide ion in toluene, hydroxide extraction continues to increase with cation size, highlighting the complexity of these dynamics. huji.ac.il
Interfacial Reaction Pathways and Kinetic Models
Two primary mechanisms are proposed for hydroxide-initiated phase transfer catalysis, and the operative pathway often depends on the acidity of the organic substrate. rsc.orgmdpi.com
Starks' Extraction Mechanism: This model posits that the tetrahexylammonium cation extracts the hydroxide ion into the bulk organic phase, where it then acts as a base to deprotonate the organic substrate, initiating the reaction. rsc.org This mechanism is generally favored for substrates that are relatively weak carbon acids. The rate-limiting step can be either the transfer of the ion pair to the organic phase or the subsequent reaction within it. dokumen.pub
Mąkosza's Interfacial Mechanism: For more acidic organic substrates (e.g., carbon acids with pKa between 18 and 25), deprotonation is believed to occur at the interface between the aqueous and organic phases. rsc.orgcore.ac.uk The concentrated hydroxide in the aqueous phase is sufficient to deprotonate the substrate at the boundary. The role of the tetrahexylammonium cation is then to exchange with the initial counterion (e.g., Na⁺) and pull the newly formed organic anion into the organic phase for subsequent reaction. rsc.orgmdpi.com A key argument for this mechanism is the highly unfavorable equilibrium for transferring hydroxide ions into the organic phase, suggesting that reactions can be initiated without significant bulk extraction. mdpi.comwikipedia.org
In many systems, it is likely that both pathways operate concurrently. dokumen.pub The reaction kinetics can often be shifted from an "interfacial" regime (limited by mass transfer) to an "extraction" regime (limited by the chemical reaction) by increasing the stirring speed, which enhances the interfacial area and transfer rate. dokumen.pub
Reaction Kinetics and Rate-Determining Steps in this compound Mediated Transformations
Kinetic studies of reactions mediated by this compound reveal how various parameters influence the reaction rate, providing insight into the rate-determining steps. A model reaction often studied is the isomerization of allylbenzene. huji.ac.il
In such systems, the observed pseudo-first-order rate constant (kobsd) is dependent on several factors:
Stirring Speed: The reaction rate typically increases with stirring speed until a certain point (e.g., 300-600 rpm), after which it becomes independent of agitation. huji.ac.il This indicates that at low stirring speeds, the rate is limited by mass transfer across the phase boundary (interfacial mechanism), while at high speeds, the intrinsic chemical reaction becomes the rate-determining step (extraction mechanism). huji.ac.ildokumen.pub
Catalyst Concentration: The reaction rate is generally proportional to the concentration of the this compound catalyst. huji.ac.il
Aqueous NaOH Concentration: The rate is highly sensitive to the concentration of the aqueous base. In the isomerization of allylbenzene, the rate was found to be proportional to the fifth power of the hydroxide concentration, indicating a complex role for the base in the extraction and reaction steps. huji.ac.il
Catalyst Structure: The size of the quaternary ammonium cation has a significant impact. In the aforementioned isomerization, the reaction rate reaches a maximum with the tetradecylammonium cation, suggesting an optimal lipophilicity for the given reaction conditions. huji.ac.il
Interactive Table: Factors Affecting Rate in Allylbenzene Isomerization
| Parameter | Observation | Implication | Source |
| Stirring Speed | Rate increases up to ~300 rpm, then plateaus. | Shift from mass-transfer control to kinetic control. | huji.ac.il |
| Catalyst Structure (Quat Size) | Rate increases with cation size, peaking at tetradecylammonium. | Optimal lipophilicity exists for catalyst efficiency. | huji.ac.il |
| NaOH Concentration | Rate shows a high-order dependency (slope of 5.0 in log-log plot). | Hydroxide concentration is critical for the rate-determining step. | huji.ac.il |
| Catalyst Counterion | Presence of bromide (vs. chloride) alters extraction dynamics. | Competitive anion extraction affects catalyst performance. | huji.ac.il |
Theoretical and Computational Modeling of Reaction Mechanisms
Computational chemistry provides molecular-level insights that complement experimental kinetic data. mdpi.com Molecular dynamics (MD) and Density Functional Theory (DFT) calculations are used to model the behavior of ions and molecules at interfaces and to map out reaction energy profiles.
First-principles MD simulations have been crucial in confirming the intrinsic propensity of hydroxide ions for the air-water and oil-water interfaces. researchgate.netnih.gov These simulations show that the solvation structure of OH⁻ at the interface is different and more stable than in bulk water, often adopting a "hypercoordinated" structure where it accepts more hydrogen bonds. aps.org This stabilization provides a theoretical basis for the interfacial mechanisms in PTC.
Computational studies on phase transfer catalysis itself can elucidate the structure of the key [Q⁺-Anion⁻] ion pair and its interaction with the solvent. For quaternary ammonium ions, simulations reveal a well-defined hydration shell. acs.org The dynamics of water molecules within this shell are slower compared to bulk water, which can influence the ion's transport properties. acs.org
In the context of reaction mechanisms, DFT calculations can map the potential energy surface for a given transformation. For instance, in base-catalyzed reactions, theoretical models can compare the energy barriers for different steps:
Desolvation of the hydroxide ion.
Formation of the [Q⁺OH⁻] ion pair.
Transport of the ion pair across the interface.
The deprotonation step in the organic phase.
The subsequent nucleophilic attack or rearrangement.
By calculating the activation energies for these elementary steps, computational models can predict the rate-determining step and explain experimentally observed kinetic trends. researchgate.net For example, theoretical calculations for the hydrolysis of esters have shown that the inclusion of explicit water molecules in the model is necessary to accurately reproduce the formation of tetrahedral intermediates, highlighting the active role of the local environment in the reaction mechanism. researchgate.net While specific computational studies focusing exclusively on this compound are not broadly available, the principles derived from modeling similar quaternary ammonium systems and hydroxide ion behavior are directly applicable. acs.orgarxiv.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com It is instrumental in mapping potential energy surfaces, identifying transition states, and calculating reaction energies, thereby providing a foundational understanding of reaction mechanisms. mdpi.comrsc.org
DFT calculations have been successfully applied to understand the reactivity of analogous quaternary ammonium hydroxides, like tetrabutylammonium (B224687) hydroxide (TBAH), in catalytic processes. For instance, in the cycloaddition of carbon dioxide (CO₂) to epoxides, DFT was used to delineate three plausible reaction pathways. rsc.org The calculations revealed that the lowest-energy pathway involves the bicarbonate ion, formed from the reaction of the hydroxide with CO₂, attacking the less hindered carbon atom of the epoxide. rsc.org This generates a ring-opened alkoxide intermediate, which then adds to another CO₂ molecule before cyclizing to yield the final cyclic carbonate product. rsc.org These computational findings showed that the tetrabutylammonium cation plays a crucial role by stabilizing anionic transition states and intermediates through its diffuse positive charge. rsc.org
Furthermore, DFT has been employed to investigate the degradation mechanisms of quaternary ammonium (QA) cations in the presence of hydroxide ions, a critical aspect for applications like anion-exchange membranes. mdpi.com Studies on various QA head groups have calculated the binding energies with hydroxide and the activation energies (ΔEA) for degradation via the SN2 reaction mechanism. mdpi.com These calculations show that the stability of the QA head group is significantly influenced by hydration; water molecules can shield the hydroxide ion, reducing its nucleophilicity and thus increasing the activation energy for degradation. mdpi.com For example, DFT transition state calculations for the SN2 degradation of a trimethyl-based QA head group showed a significant increase in activation energy with increasing hydration levels. mdpi.com
Table 1: DFT Calculated Reaction and Activation Energies for SN2 Degradation of a Quaternary Ammonium Head Group at Different Hydration Levels (HL) Data sourced from a study on related quaternary ammonium head groups and is illustrative of the application of DFT.
| Hydration Level (HL) | Reaction Energy (ΔER) (kJ/mol) | Activation Energy (ΔEA) (kJ/mol) |
| 0 | -124.72 | 84.15 |
| 1 | -69.67 | 100.22 |
| 2 | -23.14 | 114.34 |
| 3 | -19.74 | 118.23 |
| Source: MDPI mdpi.com |
This data illustrates that while the reaction is thermodynamically favorable (exothermic), the kinetic barrier to degradation increases substantially with the presence of water molecules. mdpi.com DFT has also been used to differentiate between competing reaction mechanisms, such as the classical SNAr pathway and a radical mechanism initiated by a single-electron transfer from the hydroxide, as investigated for tetraarylammonium salts. researchgate.net
Continuum Solvation Models and Molecular Dynamics Simulations
To understand the reactivity of this compound in a solution, it is crucial to model the effects of the solvent. Continuum solvation models and molecular dynamics (MD) simulations are the primary computational tools for this purpose. researchgate.netmdpi.com
Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than as individual molecules. researchgate.netmdpi.comresearchgate.net This approach is computationally efficient and allows for the calculation of solvation free energies, but at the cost of losing specific molecular-level detail about solute-solvent interactions. researchgate.netresearchgate.net These models are often combined with DFT calculations to provide a more complete picture of reaction energetics in solution. mdpi.com
For a more detailed and dynamic view, classical molecular dynamics (MD) simulations are employed. rsc.orgresearchgate.net In MD, the trajectories of individual atoms and molecules are calculated over time based on a force field, providing insight into the structure, dynamics, and organization of the system. rsc.orgresearchgate.net Studies on a series of tetraalkylammonium hydroxide (TAAH) ionic liquids, including tetraethylammonium (B1195904) hydroxide (TEAH), tetrapropylammonium (B79313) hydroxide (TPAH), and tetrabutylammonium hydroxide (TBAH), have revealed significant structural and dynamic heterogeneity. rsc.orgresearchgate.netrsc.org
These simulations show that TAAH systems self-organize into distinct polar and non-polar domains. The cations tend to form continuous domains, creating voids where the hydroxide anions are trapped. rsc.orgrsc.org As the length of the alkyl chains on the cation increases, the non-polar domains become more pronounced, leading to greater structural organization. rsc.orgrsc.org This microheterogeneity plays a vital role in the physical properties and ion transport behavior of these liquids. rsc.org
Table 2: Comparison of Calculated and Experimental Densities for Tetraalkylammonium Hydroxide (TAAH) Ionic Liquids This table demonstrates the accuracy of MD simulations in reproducing physical properties.
| Compound | Calculated Density (g/cm³) | Experimental Density (g/cm³) | Deviation (%) |
| Tetraethylammonium Hydroxide (TEAH) | 0.980 | - | - |
| Tetrapropylammonium Hydroxide (TPAH) | 0.958 | 0.996 | 3.8 |
| Tetrabutylammonium Hydroxide (TBAH) | 0.959 | - | - |
| Source: RSC Publishing rsc.org |
The simulations highlight that the dynamics in these ionic liquids are very sluggish. rsc.orgrsc.org The diffusion of ions is influenced by the alkyl chain length, with the lowest diffusion observed for TPAH among the studied compounds. rsc.orgrsc.org The insights from MD simulations are crucial for understanding how the bulky tetrahexylammonium cation and the highly reactive hydroxide anion behave in a bulk liquid phase, which has direct implications for the compound's use as a reactant or catalyst in various chemical environments. rsc.org
Catalytic Applications of Tetrahexylammonium Hydroxide
Organic Synthesis Catalysis
While specific studies on tetrahexylammonium (B1222370) hydroxide (B78521) are limited, the catalytic role of its close analogue, tetrabutylammonium (B224687) hydroxide (TBAOH), in acylation reactions is well-documented. Aqueous TBAOH solution serves as an efficient catalyst for the acylation of a wide range of alcohols, phenols, and thiols using acid anhydrides or acid chlorides. This method is noted for its simplicity, convenience, and high yields in the synthesis of esters and thioesters. The reaction generally proceeds under mild, neat aqueous conditions without the need for an additional phase transfer reagent or organic solvent, making it an environmentally favorable approach.
The general applicability of this method has been demonstrated for various substrates, including aliphatic alcohols and phenols, which react readily with acylating agents to form the corresponding esters. Similarly, thiols are efficiently converted to their corresponding thioesters. The use of quaternary ammonium (B1175870) hydroxides like TBAOH offers an alternative to traditional methods that often require tertiary amines like triethylamine (B128534) or pyridine (B92270).
Table 1: Examples of Acylation Reactions Catalyzed by Tetrabutylammonium Hydroxide (TBAOH) Data extrapolated from studies on TBAOH as a proxy for tetrahexylammonium hydroxide's potential catalytic activity.
| Substrate | Acylating Agent | Product | Yield (%) | Reference |
| Benzyl alcohol | Acetic anhydride | Benzyl acetate | 92 | |
| Phenol | Acetyl chloride | Phenyl acetate | 83 | |
| Thiophenol | Benzoyl chloride | S-Phenyl benzothioate | 90 | |
| 4-Nitrophenol | 4-Nitrobenzoyl chloride | 4-Nitrophenyl 4-nitrobenzoate | 85 |
Note: This table is illustrative and based on data for tetrabutylammonium hydroxide due to the limited specific data for this compound.
Tetrahexylammonium salts, in their role as phase transfer catalysts, are effective in promoting dehydrohalogenation reactions. For instance, tetrahexylammonium bromide has been used in the dehydrohalogenation of 2-bromooctane (B146060) in a two-phase system of an organic solvent and aqueous potassium hydroxide. The formation of a third phase, containing the catalyst, is observed under certain conditions and significantly enhances the reaction rate. The hydroxide form, this compound, is expected to be an even more active catalyst in such elimination reactions due to the presence of the strongly basic hydroxide ion.
These reactions typically involve the removal of a hydrogen halide from an alkyl halide to form an alkene. The use of a strong base like a quaternary ammonium hydroxide is crucial for these transformations. The choice of solvent and the concentration of the base can influence the competition between elimination and substitution reactions.
Quaternary ammonium hydroxides, particularly tetrabutylammonium hydroxide (TBAOH), are effective catalysts for various condensation reactions, including Aldol and Knoevenagel condensations. TBAOH is utilized as a strong base to deprotonate the acidic C-H bond of one of the reactants, generating a nucleophile that then attacks the carbonyl group of the second reactant. For example, TBAOH catalyzes the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds.
While direct studies on this compound are scarce, its similar basicity and phase transfer properties suggest it would also be an effective catalyst for these transformations. The increased lipophilicity of the tetrahexylammonium cation could offer advantages in certain solvent systems.
The synthesis of α-allenols from the reaction of terminal alkynes with aldehydes represents a key stereoselective and chemoselective transformation where quaternary ammonium compounds play a crucial role. Research has shown that tetrabutylammonium fluoride (B91410) (TBAF) can mediate this reaction, and mechanistic studies suggest that the hydroxide ion, potentially from tetrabutylammonium hydroxide (TBAH) present as an impurity or formed in situ, is responsible for the observed rearrangement to the allenol.
This transformation is highly chemoselective, tolerating a variety of functional groups and affording the α-allenic alcohol adducts in moderate to excellent yields. The reaction proceeds under mild conditions. Although specific research on this compound for this particular synthesis is not available, the established role of the hydroxide
Lignin (B12514952) Depolymerization and Biomass Conversion Studies
This compound, a quaternary ammonium compound, has been investigated for its role in the pretreatment and conversion of lignocellulosic biomass. Its large organic cation and strong basicity influence its interaction with the complex polymers that constitute biomass, such as cellulose, hemicellulose, and lignin.
Research into the pretreatment of rice husk biomass using various aqueous hydroxide solutions, including this compound, has provided specific insights into its efficacy. A comparative study of different cations demonstrated that the solubility of lignin is moderately dependent on the cation, while the rate of lignin extraction is inversely correlated with the cation's size. i.moscow Consequently, the larger tetrahexylammonium cation exhibits a slower rate of lignin extraction compared to smaller cations like tetramethylammonium (B1211777) or alkali metal hydroxides. i.moscow While some tetraalkylammonium hydroxides are effective at dissolving cellulose, those with larger, more surfactant-like cations, such as tetrahexylammonium, are more difficult to remove from the pretreated biomass.
Another key application in biomass conversion is the use of this compound as a phase-transfer reagent for the synthesis of novel ionic liquids from biomass-derived sugars. It facilitates the synthesis of β-D-xyloside- and β-D-xylobioside-based ionic liquids, which feature the tetrahexylammonium cation. ensicaen.fr This conversion represents a pathway for creating value-added chemicals from hemicellulose components.
| Biomass Source | Parameter Studied | Key Finding for this compound | Reference |
|---|---|---|---|
| Rice Husk | Lignin Extraction Rate | The rate of lignin extraction was inversely correlated with the size of the cation; the larger tetrahexylammonium cation showed a slower rate. | i.moscow |
| Rice Husk | Cation-Dependence of Lignin Solubility | Lignin solubility was found to be moderately dependent on the choice of cation. | i.moscow |
| Xylose / Xylobioside | Ionic Liquid Synthesis | Used as a reagent to synthesize ionic liquids containing the tetrahexylammonium cation from these biomass-derived sugars. | ensicaen.fr |
Zeolite and Microporous Material Synthesis
This compound serves distinct roles in the synthesis of zeolites and other microporous materials, primarily functioning as a structure-directing agent or a gelling agent. Its large tetrahexylammonium cation plays a critical part in templating the formation of specific porous architectures.
Alkali-Free Gelling Agent in Silica-Alumina Preparation
This compound is utilized as an alkali-free gelling agent in the synthesis of amorphous microporous silica-alumina. ensicaen.frepo.orggoogle.com This application is significant because the presence of alkali metal cations (like Na⁺ or K⁺) can be undesirable in certain catalytic applications, leading to reduced thermal stability or altered acidic properties of the final material.
In this role, this compound induces the gelation of silica (B1680970) and alumina (B75360) precursors without introducing metallic cations. The process involves its function as a mineralizing agent and a filler. Upon calcination of the resulting gel, the organic tetrahexylammonium cation decomposes, leaving behind protonated acid sites associated with the aluminum in the framework, thereby creating a solid acid catalyst. A patent describes the gelification of a silica-alumina mixture using this compound in an open system to produce a micro-mesoporous gel. This method provides a route to high-purity silica-alumina materials with controlled porosity and acidity.
Electrochemical and Materials Science Research with Tetrahexylammonium Hydroxide
Electrochemical Studies and Applications
In the field of electrochemistry, TBAOH is primarily utilized for its role in creating non-aqueous and alkaline electrolytes, where it contributes to enhanced performance and stability in various devices. chemimpex.com
TBAOH is instrumental in the development of ionic liquids and specialized electrolytes that improve conductivity and stability in electrochemical cells. chemimpex.com In one study, a novel alkaline electrolyte using TBAOH with chloride ions was developed to enhance the performance of manganese oxide (MnO₂) cathodes for aqueous sodium-ion batteries. researchgate.net This electrolyte formulation was shown to suppress the typical issues of proton intercalation and the formation of passivating manganese hydroxide (B78521) layers, leading to improved stability and a reversible capacity of 101 mAh g⁻¹ for γ-MnO₂. researchgate.net
Furthermore, TBAOH has been used to create adaptable, free-standing hydroxide-ion exchange membranes. nih.gov By immobilizing TBAOH within the micropores of a ZIF-8 metal-organic framework composited with a polyacrylonitrile (B21495) backbone, researchers developed a flexible mat with high intrinsic OH⁻ conductivity. nih.gov The presence of the tetrabutylammonium (B224687) cation within the MOF's nanoporous channels facilitates the charge transfer of hydroxide ions. nih.gov After stability testing in an alkaline solution, these membranes achieved a record-high room-temperature OH⁻ conductivity of 21.6 mS cm⁻¹ for a MOF-based material. nih.gov
Table 1: Ionic Conductivity of TBAOH-based Systems
| System | Application | Key Finding | Ionic Conductivity |
|---|---|---|---|
| TBAOH/Cl⁻ with γ-MnO₂ | Aqueous Na-ion Battery Cathode | Suppresses proton intercalation and passivation. | - |
| TBAOH in PAN:ZIF-8 | Hydroxide-ion Exchange Membrane | Achieves high conductivity in a flexible, self-supporting mat. | 21.6 mS cm⁻¹ |
In research on two-dimensional nitride MXenes (Ti₄N₃Tₓ), TBAOH was used as one of several delaminating agents to systematically vary the surface chemistry and study its effect on HER. digitellinc.com While all delaminated samples showed comparable initial HER activity, their performance improved differently after activation, highlighting the subtle influence of the delaminating agent on the final surface properties and catalytic behavior. digitellinc.com Similarly, TBAOH has been used to intercalate molybdenum carbide (Mo₂CTz) MXenes, which are also studied as catalysts for the HER. diva-portal.org
Tetrabutylammonium hydroxide is a key precursor in the synthesis of ionic liquids (ILs) for electrochemical applications. chemimpex.comnih.gov ILs are valued for their wide electrochemical stability windows, low volatility, and high ionic conductivity, making them excellent candidates for electrolytes in high-energy-density supercapacitors and batteries. frontiersin.org
The preparation of ILs often involves transforming a halide-based ionic liquid into a hydroxide form using a reagent like TBAOH, followed by neutralization with a desired Brønsted acid. google.com This method, however, can be challenging due to the instability of the hydroxide intermediates. google.com Nonetheless, TBAOH's role as a strong base and a source of the large TBA⁺ cation is crucial for creating task-specific ionic liquids that enhance conductivity and stability in electrochemical systems. chemimpex.com
Nanomaterials Synthesis and Functionalization
The unique properties of TBAOH make it an effective agent in the bottom-up synthesis and top-down exfoliation of advanced nanomaterials.
TBAOH is utilized in the solvothermal synthesis of hexaniobate nanoscrolls. sigmaaldrich.comsigmaaldrich.comthomassci.com This process can produce both simple nanoscroll structures (SNS) and intercalated nanoscrolls (INS), demonstrating the compound's utility in creating complex, high-surface-area nanomaterials. sigmaaldrich.comthomassci.comlookchem.com
One of the most significant applications of TBAOH in materials science is its use as a powerful intercalating agent for delaminating two-dimensional (2D) MXenes. osti.gov MXenes are synthesized from layered MAX phase precursors, and separating the individual layers is crucial to unlocking their unique electronic and surface properties. mdpi.com
The large size of the tetrabutylammonium cation (TBA⁺) allows it to spontaneously insert itself between the layers of multi-layer MXene powders (like Ti₃C₂Tₓ and V₂CTₓ) at room temperature. osti.gov This intercalation significantly increases the interlayer distance, or d-spacing, which weakens the van der Waals forces holding the layers together. osti.govacs.org For example, treating V₂CTₓ with a TBAOH solution increased its c-lattice parameter from 19.9 Å to 38.6 Å. osti.gov Following this "swelling" step, mild agitation or sonication is sufficient to delaminate the layers, producing stable colloidal solutions of single- or few-layered MXene flakes. osti.govnih.gov
Table 2: Effect of TBAOH Intercalation on MXene d-spacing
| MXene Type | Initial d-spacing (Å) | d-spacing after TBAOH Intercalation (Å) | Reference |
|---|---|---|---|
| V₂CTₓ | ~9.95 | ~19.3 | osti.gov |
| Ti₃C₂Tₓ | ~12.2 | ~17.2 | acs.org |
This TBAOH-based method is considered a general and highly scalable approach for producing large quantities of delaminated MXenes, which is more broadly applicable than methods using other solvents like DMSO. osti.gov
Advanced Materials Fabrication and Processing
The fabrication and processing of advanced materials often require chemical agents with specific properties to act as developers, etchants, or structure-directing agents. While several quaternary ammonium (B1175870) hydroxides are employed in these high-technology fields, the specific applications of tetrahexylammonium (B1222370) hydroxide are niche.
In the realm of semiconductor manufacturing, the development of photoresists is a critical step in the lithography process. The industry standard for this application is tetramethylammonium (B1211777) hydroxide (TMAH), which is favored for its metal-ion-free nature and effectiveness in dissolving exposed photoresist material. sacheminc.comtok-pr.commetrohm.com Research has also explored the use of other tetra-alkyl-ammonium hydroxides, including tetraethylammonium (B1195904) hydroxide (TEAH) and tetrabutylammonium hydroxide (TBAH), as alternative developers, particularly in advanced lithography techniques like extreme ultraviolet (EUV) lithography. google.comresearchgate.net
However, based on the available research, there is no significant evidence to suggest the use of tetrahexylammonium hydroxide as a photoresist developer in semiconductor manufacturing. The focus of development and research in this area remains on the shorter alkyl chain quaternary ammonium hydroxides.
The manufacturing of flat panel displays (FPDs) involves processes similar to semiconductor fabrication, including photolithography, where chemical developers and cleaners are essential. Commercially available chemical solutions for FPD manufacturing predominantly feature tetramethylammonium hydroxide (TMAH) as a developer and other shorter-chain tetra-alkyl-ammonium hydroxides like tetraethylammonium hydroxide (TEAH) and tetrabutylammonium hydroxide (TBAH) as cleaners. fishersci.combrotherfiltration.comsacheminc.com
Specific applications or formulations involving this compound for flat panel display chemicals are not highlighted in the reviewed literature. The industry appears to rely on the well-established properties of the smaller quaternary ammonium hydroxide counterparts for these processes.
In the field of advanced ceramics, tetra-alkyl-ammonium hydroxides can act as structure-directing agents or catalysts. sacheminc.comsacheminc.com While tetramethylammonium hydroxide (TMAH) and tetrabutylammonium hydroxide (TBAH) are noted for their roles in the synthesis of materials like zeolites and other advanced ceramics, there is a specific application for this compound. sacheminc.comsacheminc.comsacheminc.com
Research has shown that this compound can be utilized as an alkali-free gelling agent in the preparation of amorphous microporous silica-alumina. sigmaaldrich.com The use of an alkali-free agent is crucial in applications where the presence of alkali metal ions could be detrimental to the final properties of the ceramic material.
Table 1: Properties of this compound
| Property | Value |
| Linear Formula | [CH₃(CH₂)₅]₄N(OH) |
| CAS Number | 17756-56-8 |
| Molecular Weight | 371.68 g/mol |
| Beilstein | 6019685 |
| MDL Number | MFCD00059255 |
This data is compiled from publicly available chemical supplier information. sigmaaldrich.com
Applications of Tetrahexylammonium Hydroxide in Separation Science and Analytical Chemistry
Phase Transfer Reagent in Extraction and Purification Processes
Tetrahexylammonium (B1222370) hydroxide (B78521) is utilized as a phase-transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. chemimpex.com This is particularly crucial in heterogeneous systems where the reactants are located in immiscible liquids (e.g., aqueous and organic phases). The tetrahexylammonium cation, with its six-carbon chains, is highly soluble in organic solvents, while the hydroxide anion is soluble in the aqueous phase. thermofisher.com
The mechanism involves the tetrahexylammonium cation pairing with the hydroxide anion, transporting it from the aqueous phase into the organic phase. thermofisher.com This allows the hydroxide ion, a strong base, to participate in reactions in non-aqueous environments where it would otherwise be insoluble. This property is essential for various organic synthesis reactions, which in turn are part of broader purification and extraction processes for producing fine chemicals and pharmaceuticals. thermofisher.com The efficiency of the phase transfer process is dependent on the lipophilicity of the quaternary ammonium (B1175870) cation; the long hexyl chains of tetrahexylammonium hydroxide enhance its solubility in organic media, making it an effective catalyst for transferring ionic species across phase boundaries.
Ion Exchange Processes and Metal Extraction
In the realm of hydrometallurgy and environmental remediation, this compound is effective in ion exchange applications. thermofisher.com This process involves the exchange of ions between an electrolyte solution and an ion exchange medium. This compound can be used in systems designed for the extraction and purification of metals. thermofisher.com
The general process involves contacting an aqueous solution containing target metal anions with an organic solvent containing this compound. The tetrahexylammonium cation exchanges its hydroxide anion for the metal anion, forming a lipophilic ion-pair that is extracted into the organic phase. This selective extraction allows for the separation of valuable or contaminant metals from aqueous streams. Its application is noted as being valuable within the mining and metallurgical industries. thermofisher.com
| Application Area | Role of this compound | Key Principle |
| Phase Transfer Catalysis | Transfers hydroxide ions from aqueous to organic phase | The lipophilic tetrahexylammonium cation pairs with the hydroxide ion, enabling reactions in non-aqueous media. |
| Ion Exchange/Metal Extraction | Acts as an extractant for metal anions | Exchanges its hydroxide ion for a target metal anion, pulling the metal into an organic phase for separation. |
Chromatographic Applications
While quaternary ammonium compounds are widely used in chromatography, specific, detailed research findings on the application of this compound are not prevalent in the available scientific literature. The applications below are well-established for other, shorter-chain quaternary ammonium hydroxides like tetrabutylammonium (B224687) hydroxide (TBAH), but direct data for the tetrahexyl variant is limited. The longer alkyl chains of the tetrahexylammonium ion would impart greater hydrophobicity, which would significantly alter retention behavior compared to its shorter-chain analogs.
In reversed-phase HPLC, ion-pair reagents are used to analyze ionic and highly polar compounds that show little or no retention on nonpolar stationary phases. Quaternary ammonium salts are commonly used for the analysis of acidic analytes. They are added to the mobile phase and form a neutral ion-pair with the charged analyte. The increased hydrophobicity of this complex enhances its retention on the nonpolar stationary phase. While tetrabutylammonium and tetramethylammonium (B1211777) salts are common for this purpose, specific protocols detailing the use of this compound are not widely documented.
In ion chromatography (IC), quaternary ammonium hydroxides can be used in the mobile phase (eluent) or as a regenerant for suppressor systems. For instance, tetrabutylammonium hydroxide is sometimes used as a regenerant solution in non-suppressed cation applications. nih.gov It can also be a component of the eluent in certain specialized separations. However, published, peer-reviewed studies focusing on the use of this compound specifically as an eluent or regenerant in mainstream IC applications are scarce.
Non-Aqueous Titrimetric Analysis
Non-aqueous titrations are employed for the analysis of very weak acids or bases that cannot be effectively titrated in an aqueous medium. A strong base dissolved in a non-aqueous solvent is a common titrant for weakly acidic substances.
Tetrabutylammonium hydroxide (TBAH) is a widely used titrant in the non-aqueous potentiometric titration of various weakly acidic pharmaceutical compounds, including some antibiotics and anti-inflammatory agents. nih.gov The use of a non-aqueous solvent enhances the acidic properties of these compounds, allowing for a sharp and detectable endpoint. Despite the established utility of TBAH, specific methods and research findings detailing the use of this compound as a titrant for the assay of pharmaceuticals and antibiotics are not found in the surveyed scientific literature. The choice of the cation (e.g., tetrabutyl vs. tetrahexyl) can influence the properties of the titrant, such as its solubility and the potential for precipitation of the resulting salt, but the tetrahexyl version is not commonly cited for this application.
Determination of Very Weak Acids
The analysis of very weak acids, such as those with pKa values greater than 10, presents a significant challenge in aqueous analytical chemistry. acs.org These substances, which include important compound classes like phenols, enols, imides, and certain nitrogen-containing heterocyclic compounds, are often too weakly acidic to provide a sharp, discernible endpoint when titrated in water. pharmacopeia.cn To overcome this limitation, non-aqueous titrimetry employing strongly basic titrants has become an essential technique. Among the most effective titrants for this purpose are quaternary ammonium hydroxides (QAHs), with tetra-n-butylammonium hydroxide (TBAH) being the most extensively studied and widely used example. acs.orgtdl.org this compound, as a member of this homologous series, functions on the same principle, though its applications are less frequently documented in scientific literature compared to its tetrabutyl counterpart.
Quaternary ammonium hydroxides offer two primary advantages over traditional alkali metal alkoxide titrants (e.g., sodium methoxide). pharmacopeia.cntdl.org Firstly, the tetraalkylammonium salts formed during the titration of the weak acid are generally soluble in the common organic solvents used for these analyses. pharmacopeia.cn This prevents the formation of gelatinous precipitates, which can interfere with the electrode response and obscure the endpoint. digicollections.net Secondly, QAHs can be used with standard glass and calomel (B162337) electrodes for potentiometric titrations without the loss of sensitivity often observed with sodium or potassium ions in highly basic, non-aqueous media. tdl.orgdss.go.th This "alkali error" of the glass electrode is minimized, leading to more reliable and reproducible titration curves with sharper potential breaks at the equivalence point. dss.go.th
The successful determination of very weak acids is highly dependent on the choice of a suitable non-aqueous solvent. The solvent should not possess acidic properties itself but must effectively dissolve the acidic analyte. Basic solvents like pyridine (B92270) or dimethylformamide (DMF) are frequently employed as they can enhance the acidity of the solute. acs.orgresearchgate.net For instance, the titration of weakly acidic compounds found in petroleum, such as hindered phenols and carbazoles, can be effectively carried out using TBAH as the titrant in a pyridine-benzene solvent mixture. acs.org This system allows for the differentiation and quantification of compound classes like carboxylic acids, phenols, mercaptans, and carbazoles within a single sample. acs.org
Research has demonstrated the broad applicability of this method for various classes of very weak acids. Potentiometric titrations using TBAH have been successfully applied to the determination of:
Phenols: Including simple and hindered phenols. digicollections.netdss.go.th
Enols: Such as barbiturates and xanthines. pharmacopeia.cndigicollections.net
Imides: Including succinimide. tdl.orgdigicollections.net
Nitrogen-containing compounds: Such as carbazoles, pyrroles, and some amides. acs.orgdigicollections.net
Sulfonamides. digicollections.net
Thiols (Mercaptans). dss.go.th
The data below summarizes various weak acids that have been successfully determined using quaternary ammonium hydroxide titrants, primarily TBAH, in non-aqueous media.
| Compound Class | Specific Examples | Solvent System(s) | Titrant |
| Phenols | Phenol, Hindered Phenols, Salicylaldoxime | Pyridine-Benzene, Dimethylformamide (DMF), Isopropyl Alcohol | Tetrabutylammonium Hydroxide (TBAH) |
| Enols | Acetylacetone, Barbiturates, Xanthines | Benzene-Methanol, Pyridine | Tetrabutylammonium Hydroxide (TBAH) |
| Imides | Succinimide | Benzene-Methanol | Tetrabutylammonium Hydroxide (TBAH) |
| Carbazoles | Carbazole | Pyridine-Benzene | Tetrabutylammonium Hydroxide (TBAH) |
| Amides | 2-Quinolone | Pyridine-Benzene | Tetrabutylammonium Hydroxide (TBAH) |
| Thiols | α-Toluenethiol | Benzene-Methanol | Tetrabutylammonium Hydroxide (TBAH) |
| Amino Acids | Various | Isopropyl Alcohol | Tetrabutylammonium Hydroxide (TBAH) |
Spectroscopic Characterization Methodologies in Tetrahexylammonium Hydroxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the definitive structural confirmation of organic molecules like tetrahexylammonium (B1222370) hydroxide (B78521). While comprehensive, peer-reviewed spectral assignments for the pure compound are not widely disseminated, the fundamental principles of NMR are routinely applied for its characterization. The ¹H NMR spectrum is utilized to identify the electronic environment of protons within the hexyl chains, while ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the cation.
In a practical application, NMR is crucial for verifying the successful synthesis of derivatives. For instance, in the creation of tetrahexylammonium prolinate, ¹H and ¹³C NMR are essential to confirm the presence of both the tetrahexylammonium cation and the prolinate anion in the final product structure. dtu.dk Although not explicitly documented for the hexyl derivative in the available research, related studies on other tetraalkylammonium hydroxides use ³¹P NMR to monitor the kinetics of their decomposition, a technique that is directly transferable. researchgate.net
Below is a predictive table of expected NMR signals for the tetrahexylammonium cation, based on established principles of NMR spectroscopy for analogous long-chain quaternary ammonium (B1175870) compounds.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | ¹H Signal Multiplicity |
|---|---|---|---|
| α-Methylene (-N-CH₂-) | ~3.2 | ~58 | Triplet |
| β-Methylene (-CH₂-CH₂-) | ~1.7 | ~22 | Multiplet |
| γ-Methylene (-CH₂-CH₂-CH₂-) | ~1.3 | ~31 | Multiplet |
| δ-Methylene (-CH₂-CH₂-CH₂-) | ~1.3 | ~26 | Multiplet |
| ε-Methylene (-CH₂-CH₂-CH₃) | ~1.3 | ~22.5 | Multiplet |
| Terminal Methyl (-CH₃) | ~0.9 | ~14 | Triplet |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring chemical processes and interactions involving tetrahexylammonium hydroxide. A significant application is found in the field of biomass processing. In a study investigating the pretreatment of rice husks, UV-Vis spectroscopy was utilized to monitor the rate of lignin (B12514952) extraction in real-time. acs.orgresearchgate.net The increase in absorbance at lignin-specific wavelengths, around 300 nm and 334 nm, was measured over time in a this compound solution. acs.orgresearchgate.net This research revealed an inverse correlation between the size of the tetraalkylammonium cation and the rate of lignin extraction. acs.orgresearchgate.net
Furthermore, UV-Vis spectroscopy plays a role in evaluating the application of materials synthesized using this compound. For example, after synthesizing tetrahexylammonium prolinate for flue gas treatment, gas-phase UV-Vis spectroscopy was used to measure the removal efficiency of pollutants like nitrogen oxides (NO, NO₂, N₂O₅) and sulfur dioxide (SO₂). dtu.dk
Fluorescence Spectroscopy for Photostability and Sensing Research
Fluorescence spectroscopy offers high sensitivity for developing chemical sensors and studying molecular interactions. This compound has been instrumental in this area, primarily functioning as a phase-transfer agent. This application allows for the analysis of highly polar analytes in non-polar, organic solvents where fluorescent probes are often more effective.
In one such study, this compound was used to form an ion pair with the highly polar pesticide, glyphosate (B1671968). nih.gov This complex was then soluble in chloroform, enabling a specially designed fluorescent crosslinker to bind to it and produce a measurable change in fluorescence. nih.gov A similar strategy was employed for the detection of phosphorylated amino acids. researchgate.netrsc.org this compound was used to create a salt of the amino acid, which could then interact with a fluorescent probe in an organic solvent, leading to a ratiometric sensing signal based on an excited-state proton transfer (ESPT) mechanism. researchgate.netrsc.org While the photostability of the fluorescent dyes is a critical factor in these applications, direct studies on the photostability of this compound itself are generally not the focus. nasa.gov
Thermal Analysis Techniques in Material Characterization
Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition pathways, and phase transitions of materials. Although specific TGA and DSC studies focused solely on this compound are limited in the public domain, its role in the synthesis of advanced materials that are subsequently analyzed by these techniques is well-documented.
For instance, molecularly imprinted polymers (MIPs) developed for glyphosate sensing, which utilized this compound as a phase-transfer agent during their synthesis, were characterized using TGA. nih.gov These TGA measurements provided crucial information on the composition of the final polymer-silica particles by quantifying the mass loss from the combustion of organic components. nih.gov It has also been noted in the broader literature that concentrated solutions of quaternary ammonium salts can decompose to form their corresponding amines, a process that can be effectively studied using thermal analysis. core.ac.uk
X-ray Absorption Spectroscopy and Mössbauer Spectroscopy for Metal Complex Characterization
X-ray Absorption Spectroscopy (XAS) and Mössbauer spectroscopy are highly specialized techniques used to probe the electronic structure, oxidation state, and local coordination environment of metal atoms within complexes. The current body of scientific literature does not feature studies where these techniques have been applied directly to this compound or its simple metal complexes. However, these methods are frequently mentioned in the broader context of coordination chemistry, where a base like this compound could be used, for example, to deprotonate a ligand prior to metal complexation. scribd.com
Raman Spectroscopy in Vibrational Analysis
For example, Raman spectroscopy is employed to investigate the structural changes in cellulose, such as alterations in crystallinity, following treatment with various chemical agents, including different tetraalkylammonium hydroxides. researchgate.netresearchgate.net Such studies provide insight into the mechanism of dissolution and modification of the biopolymer. For the tetrahexylammonium cation itself, Raman spectroscopy can provide valuable data on the conformational order of the long alkyl chains through analysis of their characteristic vibrational modes.
Biochemical and Environmental Research Dimensions of Tetrahexylammonium Hydroxide
Biochemical Applications in Life Science Research
Tetrahexylammonium (B1222370) hydroxide (B78521) is identified as a biochemical reagent for life science research. scirp.org While its applications are broad, detailed research findings for its specific use in many biochemical contexts are not as extensively documented as for other tetraalkylammonium salts like tetrabutylammonium (B224687) hydroxide.
Manipulation of Nucleic Acids
Quaternary ammonium (B1175870) compounds, the class to which tetrahexylammonium hydroxide belongs, have been cited in methodologies for nucleic acid manipulation. Patents have disclosed methods for extracting RNA from biological samples that can involve the use of tetraalkylammonium hydroxides. google.comgoogle.com These compounds are considered useful in processes that aim to liberate and isolate nucleic acids from complex biological materials. google.com
Hydrolysis of Esters and Polymer Degradation in Biological Contexts
The hydrolysis of esters is a fundamental reaction in organic and biological chemistry, often catalyzed by a base. chemistrysteps.comchemguide.co.uk Quaternary ammonium hydroxides, due to their strong basicity and solubility in organic solvents, can serve as effective catalysts for this reaction, often under phase-transfer conditions. ontosight.aiacsgcipr.org This is particularly relevant in the context of cleaving ester bonds within complex biomolecules or in the degradation of ester-based polymers.
Similarly, the degradation of complex biopolymers is a significant area of research. For instance, the degradation of lignin (B12514952), a complex polymer found in wood, has been studied using tetrabutylammonium hydroxide (TBAH), which has been shown to selectively break it down into lower-molecular-weight aromatic compounds. acs.orgresearchgate.net
However, while the general utility of tetraalkylammonium hydroxides in these applications is established, specific research findings and detailed mechanisms involving this compound in the hydrolysis of esters or the degradation of polymers within a biological context are not extensively documented in the available scientific literature.
Environmental Remediation and Wastewater Treatment
The application of this compound has been noted in the field of environmental remediation, particularly concerning wastewater treatment and the capture of greenhouse gases.
Heavy Metal Removal via Precipitation
The removal of heavy metals from industrial wastewater is a critical environmental concern. nih.gov One of the most common and cost-effective methods for this is chemical precipitation, where the pH of the wastewater is adjusted to cause dissolved metal ions to form insoluble hydroxide precipitates. nih.govcwejournal.orgukm.my These solid metal hydroxides can then be separated from the water through filtration or sedimentation. nih.gov
This compound is cited as a reagent applied in the treatment of wastewater to facilitate the removal of heavy metals and organic pollutants. researchgate.net The hydroxide ions from the compound can increase the alkalinity of the water, promoting the precipitation of metal hydroxides. cwejournal.org The large tetrahexylammonium cation may also play a role as a phase-transfer agent, assisting in the separation process. However, detailed research studies and specific performance data on the efficiency of this compound for precipitating various heavy metals from wastewater are not widely available in peer-reviewed literature. The effectiveness of hydroxide precipitation is dependent on the specific metal, its concentration, the presence of complexing agents, and the final pH of the solution. ukm.myresearchgate.net
Carbon Dioxide Capture Technologies
This compound serves as a key precursor in the development of advanced materials for carbon dioxide (CO2) capture. Its primary role is in the synthesis of amino acid-based ionic liquids (AAILs), which are a promising class of solvents for CO2 absorption. researchgate.netdtu.dk
Specifically, this compound is reacted with the amino acid L-proline to synthesize tetrahexylammonium prolinate ([N6666][Pro]). researchgate.netdtu.dk This resulting ionic liquid has been identified as a strong candidate for CO2 capture, particularly when immobilized on a solid support, a configuration known as a Supported Ionic Liquid Phase (SILP). researchgate.netdtu.dk This method aims to overcome some of the thermodynamic drawbacks of traditional aqueous amine solutions used in post-combustion CO2 capture. researchgate.netdtu.dk
Research has shown that a SILP absorber composed of tetrahexylammonium prolinate on a silica (B1680970) support demonstrates significant and reversible CO2 uptake.
| Ionic Liquid | Support Material | Ionic Liquid Loading | CO2 Partial Pressure | CO2 Uptake (mol CO2 / mol IL) | Reference |
|---|---|---|---|---|---|
| Tetrahexylammonium prolinate ([N6666][Pro]) | Precalcined Silica | 40 wt% | 0.09 bar | ~1.2 | researchgate.netdtu.dk |
This research highlights the indirect but crucial role of this compound in creating next-generation materials for environmental applications, specifically in mitigating greenhouse gas emissions. researchgate.netdtu.dk The synthesis of [N6666][Pro] from this compound allows for the creation of a stable and efficient CO2 sorbent that operates effectively in repeated absorption-desorption cycles. researchgate.netdtu.dk
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches and Sustainable Synthesis
The pursuit of environmentally responsible chemical production is driving significant research into greener synthesis routes for tetrahexylammonium (B1222370) hydroxide (B78521). Traditional methods, which often rely on reagents like silver oxide, are being re-evaluated due to concerns over waste generation. A prominent sustainable alternative is the use of ion-exchange resins. In this process, a solution of a tetrahexylammonium halide, such as tetrahexylammonium bromide, is passed through a column containing a hydroxide-form anion exchange resin. This facilitates a clean conversion to tetrahexylammonium hydroxide, with water being the principal byproduct. Ongoing research in this domain is centered on enhancing the efficiency and regenerability of these resins to bolster the economic and environmental viability of the process.
Exploration of Novel Catalytic Systems and Selectivity Enhancement
As a well-established phase-transfer catalyst (PTC), this compound's ability to facilitate reactions between immiscible phases is a cornerstone of its utility. Future research endeavors are aimed at designing novel catalytic systems that harness the distinct characteristics of the tetrahexylammonium cation to achieve superior activity and selectivity. A key area of investigation is the development of supported tetrahexylammonium catalysts. This involves immobilizing the tetrahexylammonium moiety onto solid supports like silica (B1680970), alumina (B75360), or polymer resins. The primary advantages of such supported catalysts include simplified separation from the reaction mixture and the potential for recycling, which aligns with the principles of sustainable chemistry. The main challenges lie in preserving high catalytic activity after immobilization and preventing the active components from leaching.
Furthermore, there is a growing interest in exploring the synergistic effects of using this compound in conjunction with other catalytic species. This can lead to the creation of bifunctional or cooperative catalytic systems. For instance, the inherent basicity of the hydroxide ion can be used to promote base-catalyzed reactions, while the tetrahexylammonium cation facilitates the transport of reactants or other catalysts across phase boundaries. This dual functionality can result in enhanced reaction rates and improved selectivity towards desired products. An emerging trend in this field is the application of this compound in micellar catalysis, where the long alkyl chains of the cation aid in the formation of micelles, thereby creating a unique reaction environment that can influence reaction pathways and product distributions.
Advanced Materials Design and Fabrication with Tunable Properties
The tetrahexylammonium cation serves as a versatile component in the design and fabrication of advanced materials with customizable properties. Its bulky and hydrophobic nature makes it an effective organic structure-directing agent (OSDA) in the synthesis of zeolites and other microporous and mesoporous materials. By carefully controlling synthesis conditions and the concentration of this compound, researchers can tailor the pore size, morphology, and crystallinity of the resulting materials. Future research is expected to focus on employing this compound and its derivatives to synthesize novel zeolitic frameworks with unique pore architectures for applications in catalysis, separations, and adsorption.
In the field of polymer chemistry, this compound is being explored as a key ingredient in the formulation of ionic liquids and polymer electrolytes. The large size of the tetrahexylammonium cation can disrupt the regular packing of polymer chains, leading to an increase in ionic conductivity. This property is particularly valuable for the development of solid-state batteries and other electrochemical devices. Scientists are actively investigating the incorporation of this compound into various polymer matrices to create materials with enhanced thermal stability, mechanical strength, and electrochemical performance. A significant driver of this research is the ability to fine-tune the properties of these materials by modifying the structure of the quaternary ammonium (B1175870) cation.
Enhanced Analytical Methodologies and Sensor Development
The precise and sensitive measurement of this compound and related quaternary ammonium compounds is essential for process control, environmental monitoring, and quality assurance. Future research is focused on developing more advanced analytical methodologies that offer lower detection limits and greater selectivity. While traditional techniques such as chromatography and titration are still widely used, there is a growing trend towards the development of electrochemical sensors and biosensors for the rapid, on-site detection of the tetrahexylammonium cation (THA+). These sensors often operate on the principle of ion-selective electrodes (ISEs), which use a membrane containing a specific ionophore that selectively binds to the THA+ cation, generating a measurable electrical potential. A primary goal of current research is the discovery of novel ionophores with higher affinity and selectivity for THA+.
Another significant development is the increasing use of mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS), for the trace analysis of tetrahexylammonium compounds. These methods provide exceptional sensitivity and specificity, enabling the identification and quantification of this compound and its degradation products in complex samples. Future work will likely concentrate on developing more robust and high-throughput LC-MS methods suitable for routine analysis. Additionally, spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy will continue to be indispensable for the structural characterization and purity assessment of this compound.
Computational Chemistry and Predictive Modeling for Structure-Function Relationships
Computational chemistry and predictive modeling are becoming increasingly vital for understanding the molecular-level behavior of this compound. Techniques such as Density Functional Theory (DFT) are employed to investigate the electronic structure, geometry, and reactivity of the tetrahexylammonium cation and its interactions with other molecules. This provides invaluable insights into its function as a phase-transfer catalyst and a structure-directing agent. For instance, computational models can predict the binding energies of THA+ with various anions or simulate its interaction with the surface of a growing crystal.
Molecular dynamics (MD) simulations offer another powerful tool for studying the dynamic behavior of systems containing this compound. MD simulations can model the aggregation of THA+ cations in solution, the formation of micelles, and the transport of ions across interfaces. This information is critical for elucidating the mechanisms of phase-transfer catalysis and for designing new materials with specific properties. Future research in this area will focus on developing more accurate force fields for tetrahexylammonium and utilizing advanced simulation techniques to model complex processes, such as the self-assembly of THA-based materials and their performance in various applications. The synergy between computational modeling and experimental studies is expected to accelerate the discovery and development of new technologies based on this compound.
Q & A
Basic Research Questions
Q. How is tetrahexylammonium hydroxide synthesized and purified for laboratory use?
- Methodology : this compound ([N6666]OH) is typically synthesized via anion exchange reactions. For example, it reacts with proline in an aqueous solution to form tetrahexylammonium prolinate ([N6666][Pro]). The process involves stirring the mixture overnight, evaporating water under reduced pressure (10 mbar, 40°C), and purifying the product using cold acetonitrile and filtration to remove excess reactants. Final purification is achieved by solvent evaporation, with purity confirmed via ¹H NMR and FT-IR spectroscopy .
Q. What safety protocols are essential when handling this compound in aqueous or methanolic solutions?
- Methodology : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store solutions in sealed containers away from acids, as neutralization reactions can release heat. Dispose of waste via certified hazardous waste programs, adhering to federal and local regulations. Regularly consult updated Safety Data Sheets (SDS) for long-term storage guidance, as degradation may increase toxicity .
Q. How can researchers verify the purity of this compound solutions?
- Methodology :
- Spectroscopy : Use ¹H NMR to identify residual solvents (e.g., methanol) or unreacted precursors. Peaks corresponding to impurities should account for <1% of integration.
- Titration : Perform acid-base titration with standardized HCl to confirm hydroxide concentration in aqueous solutions.
- Elemental Analysis : Measure nitrogen content via Kjeldahl method to validate stoichiometry .
Advanced Research Questions
Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reaction systems?
- Methodology : As a bulky quaternary ammonium cation, [N6666]⁺ stabilizes anionic intermediates at organic-aqueous interfaces. For example, in ionic liquid synthesis, it facilitates deprotonation of amino acids (e.g., L-proline) by shuttling OH⁻ ions into the organic phase. Optimize catalyst loading (typically 5–10 mol%) and solvent polarity (e.g., acetonitrile/water mixtures) to maximize interfacial activity .
Q. In biomass pretreatment, how does cation size influence the efficacy of this compound compared to smaller cations (e.g., Li⁺ or Na⁺)?
- Methodology : Larger cations like [N6666]⁺ exhibit weaker interactions with cellulose, reducing unwanted swelling but limiting silica/lignin removal. In rice husk pretreatment, LiOH achieves >90% silica removal due to stronger cation-cellulose binding, whereas [N6666]OH retains ~70% efficacy. Use Brunauer-Emmett-Teller (BET) analysis to compare pore volume changes in biomass after treatment with different hydroxides .
Q. What chromatographic challenges arise when using this compound in HPLC mobile phases, and how are they mitigated?
- Methodology :
- Challenge : High viscosity of [N6666]OH-containing mobile phases can increase backpressure.
- Mitigation : Dilute to ≤0.2% (w/v) in methanol/water (e.g., 70:30 v/v) and filter through 0.45 µm membranes.
- Application : In reverse-phase separations, it enhances retention of polar analytes (e.g., bumetanide) via ion-pairing. Monitor column longevity by tracking peak symmetry and retention time drift over 50+ runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
